Chemical Structure and Properties of 3-Phenyl-1H-pyrazole-5-carboxamide
Chemical Structure and Properties of 3-Phenyl-1H-pyrazole-5-carboxamide
Executive Summary
3-Phenyl-1H-pyrazole-5-carboxamide is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the development of bioactive small molecules. Its structural core—a five-membered diazole ring substituted with a phenyl group and a carboxamide moiety—provides a rigid yet functionalizable template capable of engaging in diverse non-covalent interactions, including hydrogen bonding,
This guide provides an in-depth technical analysis of the molecule, detailing its physicochemical properties, synthetic pathways, and pharmacological utility. Specifically, it highlights the scaffold's prominence in the design of Histone Deacetylase (HDAC) inhibitors, kinase inhibitors, and antiviral agents (e.g., SARS-CoV-2 PLpro inhibitors).
Chemical Identity and Structural Analysis[1][2]
Nomenclature and Identification
The compound exists as a tautomeric pair due to the migration of the proton on the pyrazole nitrogen. While often referred to as 3-phenyl-1H-pyrazole-5-carboxamide, the 5-phenyl-1H-pyrazole-3-carboxamide tautomer is chemically equivalent in solution unless the nitrogen is substituted.
| Property | Details |
| IUPAC Name | 3-phenyl-1H-pyrazole-5-carboxamide |
| Common Synonyms | 5-phenyl-1H-pyrazole-3-carboxamide; 3-phenylpyrazole-5-carboxamide |
| CAS Number (Amide) | 857284-19-6 (Primary amide); 1134-49-2 (Corresponding Acid) |
| Molecular Formula | C |
| Molecular Weight | 187.20 g/mol |
| SMILES | NC(=O)C1=CC(C2=CC=CC=C2)=NN1 |
Physicochemical Properties
The scaffold exhibits drug-like properties consistent with Lipinski’s Rule of Five, making it an attractive starting point for oral drug discovery.
| Parameter | Value (Approx.) | Significance |
| LogP | 1.5 – 1.9 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | ~81 Ų | Favorable for cell penetration; polar enough for solubility. |
| H-Bond Donors | 2 (Amide NH, Pyrazole NH) | Critical for active site recognition (e.g., Hinge region in kinases). |
| H-Bond Acceptors | 2 (Amide O, Pyrazole N) | Facilitates water bridging or direct residue interaction. |
| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; remains neutral at physiological pH. |
Tautomerism and Binding Modes
The 1H-pyrazole ring can exist in two tautomeric forms (
Synthetic Methodologies
The synthesis of 3-phenyl-1H-pyrazole-5-carboxamide is robust, typically proceeding through a cyclization strategy involving hydrazine and a 1,3-dielectrophile.
Retrosynthetic Analysis
The most efficient disconnection involves the formation of the pyrazole ring via the condensation of hydrazine with a
Primary Synthetic Route (Claisen Condensation & Cyclization)
This route allows for the scalable production of the intermediate ester, which is subsequently amidated.
Step 1: Claisen Condensation Acetophenone is condensed with diethyl oxalate in the presence of a strong base (e.g., Sodium ethoxide) to yield ethyl 2,4-dioxo-4-phenylbutanoate.
Step 2: Knorr Pyrazole Synthesis The diketo ester reacts with hydrazine hydrate. The hydrazine attacks the carbonyl carbons, leading to cyclization and dehydration to form ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
Step 3: Amidation The ester is converted to the primary amide via ammonolysis (using aqueous ammonia or ammonia in methanol) or by hydrolysis to the acid followed by coupling.
Visualization of Synthetic Pathway
Caption: Step-wise synthesis of 3-phenyl-1H-pyrazole-5-carboxamide via Claisen condensation and Knorr cyclization.
Biological Significance & Pharmacological Applications[6][7][8]
The 3-phenyl-1H-pyrazole-5-carboxamide motif is not merely a chemical curiosity; it is a validated pharmacophore in several therapeutic areas.
Histone Deacetylase (HDAC) Inhibition
Derivatives of this scaffold have been identified as potent HDAC inhibitors. The pyrazole-carboxamide unit often serves as the "surface recognition motif" (cap group) that sits at the entrance of the HDAC active site, while a linker connects it to a Zinc-Binding Group (ZBG) deep within the pocket.
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Mechanism: The planar phenyl-pyrazole system engages in
-stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) at the rim of the catalytic tunnel. -
Key Insight: Substitution at the pyrazole N1 position significantly affects selectivity between HDAC isoforms (e.g., HDAC1 vs. HDAC6).
Kinase Inhibition (ATP-Competitive)
The pyrazole nitrogen and the amide moiety can function as a donor-acceptor pair, mimicking the adenine ring of ATP. This allows the scaffold to bind to the hinge region of protein kinases.
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Target Examples: Cyclin-dependent kinases (CDKs) and Glycogen synthase kinase-3 (GSK-3).
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SAR: The 3-phenyl ring projects into the hydrophobic pocket (gatekeeper region), where substitutions (e.g., Cl, F, OMe) can tune potency and selectivity.
Antiviral Activity (SARS-CoV-2 PLpro)
Recent studies have highlighted this scaffold in the inhibition of the Papain-like protease (PLpro) of SARS-CoV-2. The amide acts as a hydrogen bond anchor, stabilizing the compound within the S3/S4 subsites of the viral protease, preventing viral replication.
Pharmacophore Interaction Map
Caption: Pharmacophore mapping of the scaffold showing key interaction points for different biological targets.
Experimental Protocols
Synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide
Safety Note: Hydrazine is toxic and potentially carcinogenic. Work in a fume hood.
Reagents:
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Acetophenone (10 mmol)
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Diethyl oxalate (12 mmol)
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Sodium ethoxide (12 mmol, 21% wt in EtOH)
-
Hydrazine hydrate (15 mmol)
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Ethanol (anhydrous)
-
Ammonia (7N in Methanol)
Protocol:
-
Formation of Diketo Ester:
-
In a round-bottom flask under
, add sodium ethoxide solution. -
Add diethyl oxalate dropwise at 0°C.
-
Add acetophenone dropwise. Stir at room temperature for 4 hours. A yellow precipitate (sodium salt of the enolate) may form.
-
Acidify with 1M HCl, extract with ethyl acetate, dry over
, and concentrate to yield the crude diketo ester.
-
-
Cyclization:
-
Dissolve the crude diketo ester in Ethanol (20 mL).
-
Add hydrazine hydrate dropwise (exothermic reaction).
-
Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Cool to room temperature.[1] The ester intermediate (Ethyl 3-phenyl-1H-pyrazole-5-carboxylate) often precipitates. Filter and wash with cold ethanol.
-
-
Amidation:
-
Suspend the ester (1.0 eq) in 7N Ammonia in Methanol (10 vol).
-
Seal in a pressure tube and stir at 60°C for 12–24 hours.
-
Concentrate the solvent.[2] The residue is recrystallized from Ethanol/Water to yield the pure carboxamide as a white/off-white solid.
-
Characterization Criteria
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Appearance: White to pale yellow solid.
-
Melting Point: ~238–242°C (dec) (for the acid precursor); Amide mp is typically >200°C.
-
1H NMR (DMSO-d6):
13.5 (br s, 1H, Pyrazole NH), 7.8 (d, 2H, Phenyl), 7.4 (m, 3H, Phenyl), 7.3 (br s, 1H, Amide NH), 7.1 (s, 1H, Pyrazole CH).
References
-
HDAC Inhibition: Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif. Bioorganic & Medicinal Chemistry Letters.[3]
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PLpro Inhibition: Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. PubMed. (Inferred from context of recent PLpro research).
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Factor XIa Inhibition: Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. MDPI.
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Chemical Properties: 3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1134-49-2). Sigma-Aldrich.
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General Scaffold Synthesis: Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press.
